Methenolone acetate

Description

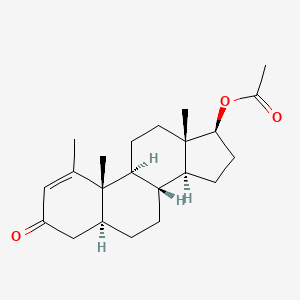

Structure

3D Structure

Properties

IUPAC Name |

[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3/t15-,17-,18-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAUJQOPTMSERF-QWQRBHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963004 | |

| Record name | Methenolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-05-9 | |

| Record name | Methenolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methenolone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methenolone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methenolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxy-1-methyl-5α-androst-1-en-3-one acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHENOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W75590VPKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of Methenolone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone acetate is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT).[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of its core biological pathways and experimental workflows.

Introduction

This compound, commonly known under trade names like Primobolan, was first introduced for medical use in 1961.[1] It is a synthetic androstane steroid, specifically 1-methyl-5α-androst-1-en-17β-ol-3-one 17β-acetate.[1] Unlike many other oral AAS, this compound is not 17α-alkylated, which is associated with reduced hepatotoxicity.[2] Its primary medical applications have included the treatment of anemia resulting from bone marrow failure and muscle wasting diseases.[1][3] The drug is recognized for its moderate anabolic effects and weak androgenic properties, which has also led to its non-medical use for physique and performance enhancement.[1]

Mechanism of Action

This compound exerts its effects primarily by acting as an agonist for the androgen receptor (AR).[1] As a DHT derivative, it does not undergo aromatization to estrogen, which eliminates the risk of estrogen-related side effects such as gynecomastia and significant water retention.[4]

The core mechanism involves the following steps:

-

Androgen Receptor Binding: this compound diffuses into target cells, such as muscle cells, and binds to the androgen receptor in the cytoplasm.[4]

-

Nuclear Translocation and Gene Transcription: This binding event initiates a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated steroid-receptor complex then translocates into the nucleus.[4]

-

Protein Synthesis and Nitrogen Retention: Within the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to an increase in protein synthesis, a crucial element for muscle growth and repair.[4] Furthermore, it enhances nitrogen retention within the muscles, fostering a positive nitrogen balance that is essential for an anabolic state.[4]

-

Erythropoiesis Stimulation: Like many other anabolic steroids, this compound can stimulate the production of red blood cells, a process known as erythropoiesis.[4]

References

Methenolone Acetate and its Interaction with the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the binding affinity of Methenolone Acetate to the androgen receptor (AR). This compound, a synthetic anabolic-androgenic steroid (AAS), is a prodrug that is hydrolyzed in the body to its active form, Methenolone.[1] The physiological effects of Methenolone are mediated through its interaction with the androgen receptor, a ligand-activated transcription factor crucial in various physiological processes.[1][2] This document details the quantitative binding affinity of Methenolone, outlines the experimental protocols for its determination, and illustrates the downstream signaling pathways initiated upon receptor activation.

Introduction

This compound is a dihydrotestosterone (DHT) derivative characterized by its moderate anabolic and weak androgenic properties.[1][3] Its mechanism of action is contingent upon its conversion to Methenolone, which then serves as an agonist for the androgen receptor.[1] The binding of Methenolone to the AR's ligand-binding domain (LBD) triggers a conformational change, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus.[1] Within the nucleus, the Methenolone-AR complex binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of target genes responsible for the anabolic effects of the steroid.[1][4] Understanding the precise binding affinity and subsequent signaling cascade is paramount for the development of selective androgen receptor modulators (SARMs) and for elucidating the full therapeutic and toxicological profile of Methenolone.

Quantitative Analysis of Androgen Receptor Binding Affinity

The binding affinity of Methenolone to the androgen receptor has been quantified relative to other anabolic steroids. The following table summarizes the relative binding affinity (RBA) of Methenolone in different tissues and species, as determined by competitive binding assays against the synthetic androgen Methyltrienolone (R1881). It is important to note that the data presented is for Methenolone, the active metabolite of this compound.

| Compound | Tissue | Species | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) | Reference |

| Methenolone | Skeletal Muscle | Rat | 58 | [1] |

| Methenolone | Skeletal Muscle | Rabbit | 54 | [1] |

| Methenolone | Prostate | Rat | 44 | [1] |

Experimental Protocols

The determination of the binding affinity of Methenolone to the androgen receptor is typically achieved through competitive binding assays. These assays measure the ability of a test compound (Methenolone) to displace a radiolabeled or fluorescently labeled ligand from the androgen receptor.

Radioligand Competitive Binding Assay

This protocol outlines a standard radioligand competition assay to determine the relative binding affinity of a compound for the androgen receptor.

Materials:

-

Androgen Receptor Source: Cytosol from rat prostate or recombinant human androgen receptor.[5]

-

Radioligand: [³H]-Methyltrienolone (R1881), a potent synthetic androgen.[5]

-

Test Compound: Methenolone.

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Preparation of Receptor: Homogenize rat prostate tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosol, which contains the androgen receptor.[5]

-

Incubation: In a series of tubes, incubate a fixed concentration of the androgen receptor preparation with a fixed concentration of [³H]-R1881 and varying concentrations of the unlabeled test compound (Methenolone). Include control tubes with no test compound (total binding) and tubes with a large excess of unlabeled R1881 (non-specific binding).

-

Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound [³H]-R1881 against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of a reference standard.

Fluorescence Polarization (FP) Competition Assay

This is a high-throughput, homogeneous assay that measures the displacement of a fluorescently labeled androgen from the AR-LBD.

Materials:

-

Recombinant Androgen Receptor Ligand-Binding Domain (AR-LBD).

-

Fluorescent Androgen Ligand (e.g., Fluormone™ AL Green). [6]

-

Test Compound: Methenolone.

-

Assay Buffer.

-

Microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Preparation of Reagents: Prepare a solution of the AR-LBD and the fluorescent androgen ligand in the assay buffer.

-

Dispensing Reagents: Dispense the test compound at various concentrations into the wells of a microplate.

-

Incubation: Add the AR-LBD/fluorescent ligand complex to the wells containing the test compound. Incubate the plate at room temperature to allow the binding to reach equilibrium.[6]

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader. When the fluorescent ligand is bound to the larger AR-LBD, it tumbles slowly, resulting in high polarization. When displaced by a competitor, the free fluorescent ligand tumbles rapidly, leading to low polarization.[6]

-

Data Analysis: Plot the change in fluorescence polarization against the competitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The interaction of Methenolone with the androgen receptor initiates a cascade of intracellular events, leading to changes in gene expression. The following diagrams, generated using the DOT language, illustrate the classical androgen receptor signaling pathway and the general workflow of a competitive binding assay.

Classical Androgen Receptor Signaling Pathway

Caption: Classical Androgen Receptor Signaling Pathway initiated by Methenolone.

Experimental Workflow for Competitive Binding Assay

Caption: General workflow for a competitive androgen receptor binding assay.

Conclusion

This compound, through its active metabolite Methenolone, exerts its anabolic effects by binding to and activating the androgen receptor. The quantitative data indicate a significant binding affinity, which is modulated by the tissue type. The experimental protocols provided offer robust methods for quantifying this interaction. The elucidation of the AR signaling pathway and the principles of binding assays are fundamental for the continued research and development of androgens and selective androgen receptor modulators in various therapeutic areas. This guide serves as a foundational resource for professionals engaged in the study of androgen receptor pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. dot | Graphviz [graphviz.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 6. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Anabolic Effects of Methenolone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone acetate, a synthetic derivative of dihydrotestosterone (DHT), is an anabolic-androgenic steroid (AAS) with purported muscle-building and performance-enhancing properties.[1][2] This technical guide provides a comprehensive overview of the in-vitro methodologies and known molecular mechanisms underlying the anabolic effects of this compound on skeletal muscle cells. While specific quantitative in-vitro studies on this compound are limited in publicly available literature, this document synthesizes the established principles of androgen action, data from comparative studies on other AAS, and detailed hypothetical experimental protocols to serve as a resource for researchers in the field. The primary mechanism of action for this compound is its binding to and activation of the androgen receptor (AR), which leads to an increase in protein synthesis and a positive nitrogen balance, crucial for muscle growth.[1][3] This guide will detail the experimental procedures to quantify these effects, explore the associated signaling pathways, and present available comparative data to contextualize the anabolic potential of this compound.

Molecular Mechanism of Action

This compound exerts its anabolic effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[1] As a derivative of DHT, this compound is not aromatized into estrogenic compounds, which minimizes estrogen-related side effects.[1]

The key steps in the molecular mechanism are:

-

Ligand Binding: this compound, or its active form methenolone, diffuses across the cell membrane and binds to the AR located in the cytoplasm of muscle cells.

-

Conformational Change and Nuclear Translocation: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the Methenolone-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

-

Increased Protein Synthesis: This binding event modulates the transcription of genes involved in protein synthesis, leading to an increase in the production of muscle proteins and subsequent muscle hypertrophy.[1]

-

Nitrogen Retention: By promoting protein synthesis, this compound helps to maintain a positive nitrogen balance within the muscle cells, an essential state for anabolism.[1]

Quantitative Data on In-Vitro Anabolic Effects

Table 1: Relative Binding Affinity of Methenolone to the Androgen Receptor

The following table summarizes data from a study by Saartok et al. (1984), which determined the relative binding affinity (RBA) of various steroids for the androgen receptor in rat skeletal muscle. The RBA is expressed relative to the binding of a reference compound.

| Compound | Relative Binding Affinity (%) in Rat Skeletal Muscle |

| Methyltrienolone (R1881) | 100 |

| Methenolone | 75 |

| Nandrolone | 80 |

| Testosterone | 40 |

| Dihydrotestosterone (DHT) | 30 |

Data is derived from competitive binding assays and indicates the potency of a compound to displace a radiolabeled ligand from the androgen receptor. A higher RBA suggests a stronger binding to the receptor, which is generally correlated with greater anabolic potential.[4][5][6]

Experimental Protocols

The following are detailed, representative protocols for key in-vitro experiments to assess the anabolic effects of this compound. These are based on established methodologies for studying AAS in muscle cell culture models like C2C12 or L6 myoblasts.

Androgen Receptor Binding Affinity Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the androgen receptor.

Objective: To quantify the binding affinity (Ki) of this compound to the androgen receptor in a competitive assay with a radiolabeled androgen.

Materials:

-

Rat skeletal muscle tissue

-

Cytosol extraction buffer

-

Radiolabeled androgen (e.g., [³H]-methyltrienolone)

-

This compound

-

Scintillation cocktail and counter

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing androgen receptors from rat skeletal muscle tissue.

-

Competitive Binding: Incubate the cytosolic fraction with a constant concentration of the radiolabeled androgen and varying concentrations of this compound.

-

Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a suitable method (e.g., charcoal-dextran).

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the radioligand binding) and subsequently the Ki value.

Myoblast Differentiation Assay

This protocol outlines a method to assess the effect of this compound on the differentiation of myoblasts into myotubes.

Objective: To quantify the effect of this compound on the myogenic differentiation of C2C12 myoblasts.

Materials:

-

C2C12 myoblasts

-

Growth medium (DMEM with 10% FBS)

-

Differentiation medium (DMEM with 2% horse serum)

-

This compound

-

Antibodies for myogenic markers (e.g., MyoD, myogenin, myosin heavy chain)

-

Immunofluorescence staining reagents and microscope

Methodology:

-

Cell Culture: Culture C2C12 myoblasts in growth medium until they reach 80-90% confluency.

-

Induction of Differentiation: Induce differentiation by switching to differentiation medium.

-

Treatment: Treat the cells with varying concentrations of this compound in the differentiation medium.

-

Incubation: Incubate the cells for a period of 3-5 days to allow for myotube formation.

-

Quantification of Differentiation:

-

Morphological Analysis: Capture images of the cells and quantify the fusion index (percentage of nuclei within myotubes).

-

Gene Expression Analysis: Isolate RNA and perform qRT-PCR to measure the expression of myogenic marker genes (e.g., MyoD, myogenin).[7][8]

-

Protein Expression Analysis: Perform immunofluorescence staining or Western blotting for myogenic proteins (e.g., myosin heavy chain).

-

Protein Synthesis Assay

This protocol details a method to measure the rate of protein synthesis in muscle cells treated with this compound.

Objective: To quantify the effect of this compound on the rate of protein synthesis in L6 myotubes.

Materials:

-

L6 myotubes (differentiated from L6 myoblasts)

-

Treatment medium (serum-free DMEM)

-

This compound

-

Radiolabeled amino acid (e.g., [³H]-leucine)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Methodology:

-

Cell Culture and Differentiation: Culture L6 myoblasts and differentiate them into myotubes.

-

Treatment: Treat the L6 myotubes with varying concentrations of this compound in serum-free medium.

-

Radiolabeling: Add a radiolabeled amino acid to the medium and incubate for a defined period to allow for its incorporation into newly synthesized proteins.

-

Protein Precipitation: Wash the cells and precipitate the proteins using ice-cold TCA.

-

Quantification: Lyse the cells and measure the radioactivity of the TCA-precipitated protein fraction using a scintillation counter.

-

Data Analysis: Normalize the radioactivity to the total protein content and express the results as a percentage increase in protein synthesis compared to a vehicle-treated control.

Signaling Pathways and Visualizations

The anabolic effects of this compound are mediated through the androgen receptor signaling pathway. The following diagrams, generated using the DOT language, illustrate the key steps in this pathway and a typical experimental workflow.

Caption: this compound Anabolic Signaling Pathway.

Caption: In-Vitro Anabolic Effect Experimental Workflow.

Conclusion

This compound is a potent anabolic steroid that exerts its effects through the androgen receptor signaling pathway, leading to increased protein synthesis and a favorable environment for muscle growth. While direct quantitative in-vitro studies on its anabolic effects in muscle cell cultures are not extensively documented in publicly available literature, its strong binding affinity to the androgen receptor suggests a significant anabolic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the anabolic properties of this compound in a controlled laboratory setting. Further in-vitro research is warranted to fully elucidate the dose-dependent effects and the specific molecular targets of this compound in skeletal muscle cells, which will be invaluable for drug development and a deeper understanding of its physiological effects.

References

- 1. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]

- 2. acikerisim.selcuk.edu.tr [acikerisim.selcuk.edu.tr]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]

- 7. Regulation of myogenic gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methenolone Acetate: A Technical Examination of its Influence on Nitrogen Retention and Protein Synthesis

For an audience of researchers, scientists, and drug development professionals.

Executive Summary

Methenolone acetate, a synthetic derivative of dihydrotestosterone (DHT), is an anabolic-androgenic steroid (AAS) recognized for its clinical applications in treating muscle-wasting conditions.[1] Its mechanism of action, centered on the potentiation of nitrogen retention and the stimulation of muscle protein synthesis, provides a compelling model for therapeutic development in catabolic states. This technical guide synthesizes the available preclinical and clinical data to provide an in-depth analysis of the molecular and physiological impacts of this compound. It details the underlying signaling pathways, presents available quantitative data, and outlines the experimental protocols used to ascertain its efficacy.

Core Mechanism of Action: Androgen Receptor Agonism

This compound exerts its physiological effects primarily by acting as an agonist for the androgen receptor (AR).[2] As a DHT derivative, it possesses a strong binding affinity for the AR in various tissues, including skeletal muscle.[3] Upon binding, the Methenolone-AR complex undergoes a conformational change, dissociates from heat shock proteins, and translocates from the cytoplasm into the cell nucleus.[4]

Within the nucleus, the activated complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the regulatory regions of target genes.[4] This binding event initiates the recruitment of co-activator proteins and the general transcriptional machinery, leading to an upregulation in the transcription of genes involved in anabolic processes.[5] This genomic signaling cascade is the primary driver behind the observed increases in protein synthesis and nitrogen retention.[3] A key characteristic of this compound is its inability to aromatize into estrogen, which eliminates the potential for estrogenic side effects.[3]

References

Biotransformation and Metabolic Pathways of Methenolone Acetate in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone acetate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), has been utilized clinically for conditions such as aplastic anemia.[1] Its use is, however, more prominent in the realm of sports for performance enhancement, leading to its classification as a prohibited substance by the World Anti-Doping Agency (WADA).[2] A thorough understanding of its biotransformation and metabolic fate in humans is crucial for both therapeutic monitoring and effective doping control. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, quantitative data on its metabolites, and detailed experimental protocols for their analysis.

Biotransformation and Metabolic Pathways

The metabolism of this compound is extensive, primarily occurring in the liver, and results in a variety of metabolites that are excreted in the urine, predominantly as glucuronide and sulfate conjugates.[3][4] The biotransformation process involves several key reactions:

-

Hydrolysis: The acetate ester at the C17 position is rapidly hydrolyzed to yield the active compound, methenolone.

-

Reduction of the A-ring: The 3-keto group and the double bond between C1 and C2 in the A-ring are subject to reduction. A major metabolic step is the reduction of the 3-keto group, leading to the formation of 3α-hydroxy metabolites.[5]

-

Oxidation of the 17-hydroxyl group: The 17β-hydroxyl group can be oxidized to a keto group.[3]

-

Hydroxylation: The steroid nucleus can undergo hydroxylation at various positions, most notably at C6 and C16.[3]

The major urinary metabolite of this compound is 3α-hydroxy-1-methylen-5α-androstan-17-one.[3][6] Other significant metabolites include methenolone itself, 17-epimethenolone, and various hydroxylated and reduced derivatives.[3]

Visualized Metabolic Pathway

The following diagram illustrates the primary metabolic transformations of this compound in humans.

Caption: Primary metabolic pathway of this compound in humans.

Quantitative Data on Metabolite Excretion

Quantitative analysis of this compound metabolites is essential for understanding its pharmacokinetic profile and for doping control purposes. The data presented below is summarized from various studies investigating the urinary excretion of methenolone and its metabolites following oral administration.

| Compound | Cumulative Urinary Excretion (% of ingested dose) | Detection Window | Reference |

| Methenolone | 1.63% | Up to 90 hours | [3] |

| 3α-hydroxy-1-methylen-5α-androstan-17-one | Major urinary metabolite | Detectable for at least 5 days | [6] |

Note: Detailed quantitative data on the percentage of each specific metabolite excreted is limited in the available literature. 3α-hydroxy-1-methylen-5α-androstan-17-one is consistently reported as the most abundant metabolite.

Experimental Protocols

The identification and quantification of this compound metabolites in human urine are primarily achieved through gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

GC-MS Analysis Protocol

Objective: To identify and quantify this compound and its metabolites in human urine.

1. Sample Preparation:

- Hydrolysis: To 2 mL of urine, add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli. Incubate at 55°C for 1 hour to cleave glucuronide conjugates. For sulfate conjugates, enzymatic hydrolysis with arylsulfatase or chemical solvolysis can be performed.

- Extraction: Adjust the pH of the hydrolyzed urine to 9-10 with a carbonate buffer. Perform liquid-liquid extraction (LLE) with 5 mL of n-pentane or solid-phase extraction (SPE) using a C18 cartridge.

- Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst (e.g., NH4I and dithioerythritol) and heat at 60°C for 20 minutes to form trimethylsilyl (TMS) derivatives.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC System (or equivalent).

- Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Injector: Splitless mode at 280°C.

- Oven Temperature Program: Initial temperature of 150°C, ramp to 240°C at 3°C/min, then ramp to 310°C at 10°C/min and hold for 5 minutes.

- Mass Spectrometer: Agilent 5977B MSD (or equivalent).

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Full scan (m/z 50-650) for identification and selected ion monitoring (SIM) for quantification.

3. Data Analysis:

- Metabolites are identified by comparing their retention times and mass spectra with those of certified reference materials.

- Quantification is performed by constructing a calibration curve using an internal standard (e.g., testosterone-d3).

LC-MS/MS Analysis Protocol

Objective: To detect and confirm the presence of this compound and its conjugated metabolites in human urine.

1. Sample Preparation:

- Direct Injection: For a rapid screening approach, urine samples can be diluted with the initial mobile phase (e.g., 1:10 v/v) and directly injected into the LC-MS/MS system.

- Solid-Phase Extraction (SPE): For increased sensitivity and cleaner extracts, pass 2 mL of urine through a conditioned C18 SPE cartridge. Wash the cartridge with water and elute the analytes with methanol. Evaporate the eluate and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).

- Column: Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or similar reversed-phase column.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

- Flow Rate: 0.3 mL/min.

- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for methenolone and its metabolites should be optimized.

3. Data Analysis:

- The presence of a metabolite is confirmed by the detection of at least two specific MRM transitions at the correct retention time and with the expected ion ratio.

- Quantification is achieved using a calibration curve with an appropriate internal standard.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

Methenolone, as an androgen, exerts its biological effects by binding to and activating the androgen receptor (AR), a nuclear transcription factor. This interaction initiates a signaling cascade that leads to changes in gene expression, resulting in the anabolic effects associated with the steroid.

Caption: Simplified androgen receptor signaling pathway for Methenolone.

Experimental Workflow for Metabolite Analysis

The following diagram outlines a typical workflow for the identification and quantification of this compound metabolites in urine.

Caption: General workflow for urinary steroid metabolite analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. gcms.cz [gcms.cz]

- 3. mdpi.com [mdpi.com]

- 4. Detection and quantitation of 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one, the major urinary metabolite of this compound (Primobolan) by isotope dilution--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

The Pharmacokinetics of Oral Methenolone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methenolone acetate (17β-acetoxy-1-methyl-5α-androst-1-en-3-one) is an orally administered anabolic steroid that has been utilized in clinical settings for conditions such as muscle wasting diseases and anemia.[1] Unlike many other oral anabolic steroids, it is not a 17α-alkylated compound, which contributes to a lower risk of hepatotoxicity.[2] Its anabolic activity is considered moderate, and it does not undergo aromatization to estrogenic compounds, thereby eliminating side effects such as gynecomastia and significant water retention.[2] A thorough understanding of its pharmacokinetic profile is essential for optimizing therapeutic applications and for its detection in sports doping control.

Pharmacokinetic Profile

Oral this compound is known for its rapid absorption and short half-life, necessitating frequent administration to maintain stable blood concentrations.[2]

Absorption and Distribution

Upon oral administration, this compound is readily absorbed from the gastrointestinal tract.[2] Due to its esterification at the 17β-hydroxyl group, it is somewhat protected from extensive first-pass metabolism in the liver. Methenolone has a very low affinity for human serum sex hormone-binding globulin (SHBG), which is approximately 16% of that of testosterone.[3]

Metabolism and Excretion

This compound undergoes significant metabolism prior to excretion. The primary route of elimination is through the urine in the form of various metabolites.[4] The parent compound, methenolone, has been detected in urine up to 90 hours after a single oral dose.[4] The cumulative urinary excretion of the parent steroid, however, accounts for only a small fraction of the ingested dose, approximately 1.63%.[4]

The biotransformation of this compound involves oxidation of the 17-hydroxyl group and reduction of the A-ring, with potential hydroxylation at other positions.[4] The major metabolite identified in human urine is 3α-hydroxy-1-methylen-5α-androstan-17-one.[4][5] Numerous other minor metabolites have also been characterized, primarily from the glucuronide fraction.[4]

Table 1: Qualitative Pharmacokinetic Parameters of Oral this compound

| Parameter | Description | Reference(s) |

| Absorption | Rapidly absorbed following oral administration. | [2] |

| Half-life | Approximately 6 hours. | [2] |

| Dosing Frequency | Typically requires daily or twice-daily dosing to maintain stable plasma levels. | [2] |

| Hepatotoxicity | Considered to have a mild risk of liver stress compared to 17α-alkylated oral steroids. | [2] |

Table 2: Identified Urinary Metabolites of this compound in Humans Following a 50 mg Oral Dose

| Metabolite | Fraction |

| Methenolone | Glucuronide |

| 3α-hydroxy-1-methylen-5α-androstan-17-one (Major Metabolite) | Glucuronide |

| 3α-hydroxy-1α-methyl-5α-androstan-17-one | Glucuronide |

| 17-epimethenolone | Glucuronide |

| 3α,6β-dihydroxy-1-methylen-5α-androstan-17-one | Glucuronide |

| 2ξ-hydroxy-1-methylen-5α-androstan-3,17-dione | Glucuronide |

| 6β-hydroxy-1-methyl-5α-androst-1-en-3,17-dione | Glucuronide |

| 16α-hydroxy-1-methyl-5α-androst-1-en-3,17-dione | Glucuronide |

| 3α,16α-dihydroxy-1-methyl-5α-androst-1-en-17-one | Glucuronide |

| Isomeric steroids with a 16α- or 16β-hydroxyl group | Sulfate |

| 1-methyl-5α-androst-1-en-3,17-dione | Free Steroid |

| Data sourced from Goudreault & Massé (1990).[4] |

Experimental Protocols

Human Metabolism Study Protocol

The following protocol is based on the study by Goudreault & Massé (1990) for the identification of urinary metabolites of this compound.[4]

-

Subjects and Dosing: Two healthy male volunteers were administered a single oral dose of 50 mg of this compound.

-

Urine Collection: Urine samples were collected over a period of time following administration.

-

Sample Preparation:

-

Urine samples were separated into glucuronide, sulfate, and free steroid fractions.

-

Enzymatic hydrolysis was performed to cleave the conjugates.

-

-

Analytical Method:

-

Metabolites were extracted from the urine samples.

-

The extracted steroids were derivatized to form TMS ether, TMS enol-TMS ether, and MO-TMS derivatives.

-

Analysis was conducted using gas chromatography/mass spectrometry (GC/MS) to identify the structure of the metabolites.

-

Signaling Pathway

This compound exerts its anabolic effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][2]

Upon entering the cell, methenolone binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated androgen-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulatory proteins and modulates the transcription of genes involved in protein synthesis and other anabolic processes.[2]

References

- 1. Metenolone acetate - Wikipedia [en.wikipedia.org]

- 2. swolverine.com [swolverine.com]

- 3. Metenolone - Wikipedia [en.wikipedia.org]

- 4. Studies on anabolic steroids--4. Identification of new urinary metabolites of this compound (Primobolan) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection and quantitation of 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one, the major urinary metabolite of this compound (Primobolan) by isotope dilution--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Vitro Methenolone Acetate Dosage Calculation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone acetate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is recognized for its moderate anabolic and weak androgenic properties.[1] While its primary clinical applications have been in treating anemia resulting from bone marrow failure, its use in research extends to understanding muscle growth, cell differentiation, and inflammatory responses.[1] This document provides detailed application notes and protocols for calculating and applying this compound dosages in various in-vitro experimental settings.

Data Presentation: Quantitative In-Vitro Data for this compound and its Metabolites

The following table summarizes the available quantitative data for this compound and its metabolites in different in-vitro models. It is important to note that specific dosage-response data for this compound in muscle cell hypertrophy and macrophage inflammation models is limited in publicly available literature. The data presented here is based on studies of its metabolites and related androgens.

| Compound | Cell Line/Assay | Concentration/Dosage | Observed Effect | Citation |

| This compound (and its metabolites) | BJ Human Fibroblast | Not specified | Non-cytotoxic | [2] |

| Metabolite 3 | T-cell Proliferation Assay | IC50 = 4.4 ± 0.01 µg/mL | Significant inhibition of T-cell proliferation | [2] |

| Metabolite 5 | T-cell Proliferation Assay | IC50 = 10.2 ± 0.01 µg/mL | Significant inhibition of T-cell proliferation | [2] |

| This compound (Substrate 1) | TNF-α Production Assay | Not specified | 62.5 ± 4.4% inhibition of TNF-α production | [2] |

| Metabolite 5 | TNF-α Production Assay | Not specified | 81.0 ± 2.5% inhibition of TNF-α production | [2] |

| Dihydrotestosterone (DHT) | C2C12 Myoblasts | Dose-dependent | Stimulation of proliferation and differentiation | [3] |

| Dihydrotestosterone (DHT) | C2C12-AR Myotubes | 100 nM | 20% increase in total protein content | [4] |

| Testosterone | C2C12 Myotubes | 1nM, 10nM, 100nM, 1µM | Dose-dependent increase in myotube diameter | [5] |

Experimental Protocols

Preparation of this compound Stock Solution for Cell Culture

Objective: To prepare a sterile stock solution of this compound for use in in-vitro experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile pipette tips

Protocol:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

-

Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

-

Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

In-Vitro Muscle Hypertrophy Assay using C2C12 Myotubes

Objective: To assess the anabolic effects of this compound on muscle cell hypertrophy by measuring myotube diameter in C2C12 cells. While direct dosage data for this compound is scarce, this protocol is based on studies using other androgens like testosterone and DHT.[4][5]

Materials:

-

C2C12 myoblasts

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Microscope with imaging capabilities

-

Image analysis software

Protocol:

-

Cell Seeding: Seed C2C12 myoblasts in multi-well plates at a density that allows them to reach approximately 80-90% confluency within 24-48 hours.

-

Differentiation: Once confluent, aspirate the GM and replace it with DM to induce myotube formation. Culture the cells in DM for 4-6 days, replacing the medium every 48 hours.

-

Treatment: Prepare serial dilutions of this compound in DM from the stock solution. A suggested starting range, based on testosterone studies, could be 1 nM to 1 µM.[5] A vehicle control (DM with the same final concentration of DMSO) must be included.

-

Replace the medium in the differentiated myotube cultures with the prepared this compound-containing DM or vehicle control DM.

-

Incubate for 48-72 hours.

-

Fixation and Imaging: After the treatment period, wash the cells with PBS and fix them.

-

Capture images of multiple random fields for each treatment condition using a phase-contrast microscope.

-

Analysis: Using image analysis software, measure the diameter of at least 50-100 myotubes per treatment group. Calculate the average myotube diameter for each condition.

In-Vitro Anti-Inflammatory Assay using RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treatment: Prepare various concentrations of this compound in culture medium. A suggested starting range could be 1 µM to 50 µM. Add the diluted this compound or vehicle control to the cells and incubate for 1-2 hours.

-

Stimulation: Add LPS to all wells (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent to each well containing the supernatant.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in each sample from the standard curve to determine the level of NO production. Compare the NO levels in the this compound-treated groups to the LPS-only treated group.

Mandatory Visualizations

Caption: this compound Signaling Pathway.

Caption: C2C12 Muscle Hypertrophy Assay Workflow.

Caption: Logical Relationship of this compound's Activities.

References

- 1. Metenolone acetate - Wikipedia [en.wikipedia.org]

- 2. Whole-cell fungal-mediated structural transformation of anabolic drug metenolone acetate into potent anti-inflammatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C2C12 myoblastoma cell differentiation and proliferation is stimulated by androgens and associated with a modulation of myostatin and Pax7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Generation and analysis of an androgen-responsive myoblast cell line indicates that androgens regulate myotube protein accretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. physoc.org [physoc.org]

Protocol for dissolving Methenolone acetate for cell culture

Application Notes and Protocols

Topic: Protocol for Dissolving Methenolone Acetate for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone (DHT).[1][2][3] It is utilized in research to investigate androgen receptor (AR) signaling pathways, muscle cell biology, and its potential therapeutic or toxicological effects in various cell models.[4] Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions like cell culture media. Therefore, a proper solubilization protocol is critical to ensure accurate and reproducible experimental results.

This document provides a detailed protocol for the preparation of this compound solutions for use in cell culture experiments. The recommended procedure involves creating a concentrated stock solution in an organic solvent, followed by dilution to the final working concentration in the cell culture medium.

Chemical Properties

A summary of the key chemical and physical properties of this compound is provided below. This information is essential for calculating the required mass for stock solution preparation.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | Primobolan, Metenolone acetate | [3][5] |

| CAS Number | 434-05-9 | [1][3][6] |

| Molecular Formula | C₂₂H₃₂O₃ | [1][5][6] |

| Molecular Weight | 344.49 g/mol | [1][5][6] |

| Appearance | White to Off-White Solid | [1][2] |

| Solubility | DMSO: ≥ 3.6 mg/mL (10.45 mM) | [1][2] |

| Storage Temp. | Store powder at -20°C | [1][2] |

Experimental Protocol: Preparation of this compound Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO) and its subsequent dilution for cell culture applications.

Materials

-

This compound powder (CAS: 434-05-9)

-

Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or cryovials

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Preparation of 10 mM Stock Solution

-

Calculation: To prepare a 10 mM stock solution, calculate the mass of this compound required.

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

-

Mass = 0.010 mol/L × 0.001 L × 344.49 g/mol × 1000 mg/g = 3.44 mg

-

-

Weighing: Carefully weigh out 3.44 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Dissolving: Add 1 mL of sterile, cell culture grade DMSO to the tube.

-

Mixing: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[7] Visually inspect the solution to ensure no solid particles remain.

-

Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C. The stock solution in DMSO is generally stable for up to 3 months at this temperature.[7]

Preparation of Working Solution

The concentrated stock solution must be diluted into the cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically ≤ 0.1% (v/v) .[8][9]

Example: Preparing a 10 µM working solution:

-

Intermediate Dilution (Optional but Recommended): To achieve a low final concentration accurately, a serial dilution is recommended. For instance, first dilute the 10 mM stock solution 1:100 in sterile culture medium to create a 100 µM intermediate solution.

-

Add 5 µL of the 10 mM stock to 495 µL of culture medium.

-

-

Final Dilution: Dilute the intermediate solution to the final working concentration.

-

To make a 10 µM working solution from the 100 µM intermediate, perform a 1:10 dilution. For example, add 100 µL of the 100 µM solution to 900 µL of culture medium.

-

-

Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the compound. For a 1:1000 final dilution of the DMSO stock, the vehicle control would contain 0.1% DMSO.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the general mechanism of action for this compound.

Caption: Workflow for preparing this compound solutions for cell culture.

Caption: Simplified signaling pathway of this compound.[4]

References

- 1. This compound | 434-05-9 [chemicalbook.com]

- 2. This compound CAS#: 434-05-9 [m.chemicalbook.com]

- 3. Metenolone acetate - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]

- 5. Methenolone acetat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. This compound | C22H32O3 | CID 252372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the GC-MS Analysis of Methenolone Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of Methenolone acetate using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. It is used therapeutically for conditions such as anemia due to bone marrow failure.[1] Due to its potential for misuse in sports to enhance performance and muscle mass, sensitive and specific analytical methods are required for its detection and quantification in various matrices, including pharmaceutical preparations and biological samples.[2][3] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of steroids, offering high chromatographic resolution and specific detection.[4][5][6]

This application note details a comprehensive GC-MS method for the analysis of this compound, including sample preparation, instrument parameters, and expected results.

Experimental Protocols

The following protocols are adapted from validated methods for the analysis of anabolic steroids in pharmaceutical products and are suitable for the analysis of this compound.[4][5]

Sample Preparation (for oil-based solutions and tablets)

2.1.1. Oil-Based Formulations

-

Sample Dilution: Accurately weigh a portion of the oil-based sample and dilute it with methanol to achieve an approximate final concentration of 50 µg/mL of this compound.[4]

-

Internal Standard Spiking: Add an internal standard (e.g., testosterone phenylpropionate or a deuterated analog) to the diluted sample to a final concentration of approximately 10 µg/mL.[4]

-

Homogenization: Vortex the solution for 30 seconds, followed by sonication for 10 minutes to ensure complete dissolution.[4][5]

-

Precipitation of Excipients: Centrifuge the sample at 3000 rpm for 5 minutes to precipitate any insoluble materials.[4]

-

Aliquoting: Carefully transfer the clear supernatant to an autosampler vial for GC-MS analysis.[4]

2.1.2. Tablet Formulations

-

Sample Weighing and Grinding: Weigh and finely grind a representative number of tablets to obtain a homogenous powder.

-

Extraction: Accurately weigh a portion of the powdered tablets and suspend it in methanol.

-

Homogenization: Vortex the suspension for 1 minute, followed by sonication for 15 minutes to ensure complete extraction of the active ingredient.

-

Internal Standard Spiking: Add an internal standard to the suspension.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

-

Aliquoting: Transfer the clear supernatant to an autosampler vial for GC-MS analysis.

Derivatization (Optional but Recommended)

For improved volatility and thermal stability during GC-MS analysis, derivatization of this compound is recommended. Trimethylsilylation (TMS) is a common derivatization technique for steroids.

-

Evaporation: Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

-

Analysis: Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following instrumental parameters are a robust starting point for the analysis of this compound.[4][5]

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890A GC System or equivalent[4][5] |

| Mass Spectrometer | Agilent 5975C Mass Spectrometer or equivalent[4][5] |

| Injector | Splitless mode, 1.0 µL injection volume, 280°C[4][5] |

| Carrier Gas | Helium at a constant flow of 1.0-2.5 mL/min[4][5] |

| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness, or equivalent |

| Oven Program | Initial temp: 200°C, Ramp: 30°C/min to 250°C (hold 16 min), Ramp: 30°C/min to 300°C (hold 8.5 min)[5] |

| MS Interface Temp | 280°C[4][5] |

| Ion Source Temp | 230°C[4][5] |

| Ionization Energy | 70 eV[4][5] |

| Acquisition Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)[4] |

Data Presentation

Quantitative data for the GC-MS analysis of this compound is summarized below. Note that the retention time is dependent on the specific chromatographic conditions and column used.

| Parameter | Value | Reference |

| Molecular Weight | 344.5 g/mol | |

| Retention Time (approx.) | ~7.8 min (under HPLC conditions, GC-MS time will vary) | [2][3] |

| Quantification Ion (m/z) | 344 (M+) | Adapted from[4] |

| Qualifier Ions (m/z) | 284, 269, 124 | Adapted from[4][7] |

Note: The mass-to-charge ratios (m/z) are for the underivatized molecule and may differ upon derivatization.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

References

- 1. Metenolone acetate - Wikipedia [en.wikipedia.org]

- 2. Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid this compound in food supplements [pharmacia.pensoft.net]

- 3. public.pensoft.net [public.pensoft.net]

- 4. benchchem.com [benchchem.com]

- 5. toxicologia.unb.br [toxicologia.unb.br]

- 6. waters.com [waters.com]

- 7. researchgate.net [researchgate.net]

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methenolone Acetate

Application Note and Protocol

This document provides a detailed application note and a comprehensive protocol for the quantification of Methenolone acetate using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This information is intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone (DHT).[1] It is used medically for treating conditions such as anemia and osteoporosis, and is also illicitly used for performance enhancement in sports.[2] Accurate and reliable quantification of this compound in various matrices, including pharmaceutical formulations and dietary supplements, is crucial for ensuring product quality, safety, and for regulatory compliance. The RP-HPLC method detailed below offers a selective and precise approach for the analytical characterization of this compound.[2][3]

Principle of the Method

This method utilizes RP-HPLC to separate this compound from other components in a sample. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. The analyte is detected and quantified using an ultraviolet (UV) detector at a specific wavelength. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the quantification of this compound is presented in the table below.[2][3]

| Parameter | Condition |

| HPLC System | UltiMateDionex 3000 SD liquid chromatograph or equivalent |

| Column | Kintex 5µm EVO C18 (100 × 4.6 mm) |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

| UV Detection | 240 nm |

| Retention Time | Methenolone: ~3.090 min, this compound: ~7.717 min |

Method Validation Summary

The described RP-HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[3] The validation parameters are summarized below.

| Validation Parameter | Result |

| Specificity | No significant interfering peaks were observed at the retention time of this compound.[3] |

| Linearity Range | 0.0125 µg/mL to 0.1 µg/mL[3] |

| Accuracy | The method has been proven to be accurate.[3] |

| Precision | The method has been demonstrated to be precise.[3] |

Experimental Protocol

Reagents and Materials

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade, for sample preparation)

-

0.45 µm Syringe Filters

Preparation of Standard Solutions

-

Standard Stock Solution: Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (Acetonitrile:Water, 60:40 v/v) to achieve concentrations within the linearity range (0.0125 µg/mL to 0.1 µg/mL).

Preparation of Sample Solutions

The sample preparation method will vary depending on the matrix (e.g., tablets, oils, supplements). A general procedure for a solid dosage form is outlined below.

-

Sample Weighing: Accurately weigh and finely powder a representative number of tablets.

-

Extraction: Transfer a portion of the powdered sample, equivalent to a specific amount of this compound, into a volumetric flask. Add a suitable volume of methanol and sonicate for approximately 20 minutes to ensure complete extraction.[4]

-

Dilution: Dilute the extracted sample solution with the mobile phase to a concentration that falls within the calibration curve's range.

-

Filtration: Filter the final diluted sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis

-

Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.

-

Record the chromatograms and integrate the peak areas corresponding to this compound.

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

-

Calculate the final concentration of this compound in the original sample, taking into account the dilution factors.

Experimental Workflow

Caption: Workflow for the HPLC quantification of this compound.

Signaling Pathways

As this application note describes an analytical chemistry method, there are no biological signaling pathways involved in the procedure itself. The provided workflow diagram illustrates the logical sequence of the experimental steps.

References

Application Notes and Protocols for Studying the Effects of Methenolone Acetate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone acetate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is utilized in clinical settings for conditions such as anemia and muscle wasting.[1] It is also of interest in research for its potential anabolic effects on skeletal muscle. These application notes provide a comprehensive overview of the use of animal models, particularly rodents, to study the physiological and molecular effects of this compound on skeletal muscle. Detailed protocols for drug administration, and subsequent tissue analysis are provided to facilitate reproducible experimental design.

Animal Models

Rats are a commonly used and appropriate model for studying the effects of this compound due to their well-characterized physiology and the availability of standardized research methodologies.[2] Wistar or Sprague-Dawley strains are frequently employed.[3] The choice of sex may influence outcomes, as some studies have shown differential effects of AAS in male and female rats.[4]

Data Presentation: Summary of Quantitative Effects

The following tables summarize quantitative data from studies investigating the effects of Methenolone and its esters in animal models.

Table 1: Effects of Methenolone Enanthate on Organ and Body Weight in Rats [2]

| Parameter | Control Group (Male) | Methenolone Enanthate Group (Male) | Control Group (Female) | Methenolone Enanthate Group (Female) |

| Initial Body Weight (g) | 225.3 ± 10.1 | 224.8 ± 9.8 | 185.6 ± 7.5 | 186.1 ± 8.2 |

| Final Body Weight (g) | 310.5 ± 15.2 | 295.7 ± 12.9 | 220.4 ± 11.3 | 235.9 ± 10.5 |

| Heart Weight (g) | 1.05 ± 0.08 | 1.18 ± 0.11 | 0.85 ± 0.06 | 0.98 ± 0.09 |

| Left Ventricle Weight (g) | 0.68 ± 0.06 | 0.79 ± 0.08 | 0.55 ± 0.05 | 0.65 ± 0.07 |

*Statistically significant difference from the respective control group (p < 0.05). Data are presented as mean ± standard deviation. Methenolone enanthate was administered at 0.5 mg/kg intraperitoneally five times a week for four weeks.[2]

Table 2: Effects of Methenolone Enanthate on Femur Morphometry in Adolescent Rats

| Parameter | Control Group (Male) | Methenolone Enanthate Group (Male) | Control Group (Female) | Methenolone Enanthate Group (Female) |

| Femur Length (mm) | 34.2 ± 0.8 | 32.9 ± 0.7 | 32.5 ± 0.6 | 33.8 ± 0.9 |

| Femur Corpus Thickness (mm) | 4.8 ± 0.2 | 4.5 ± 0.3 | 4.3 ± 0.2 | 4.7 ± 0.3 |

| Femoral Cortex Thickness (mm) | 1.9 ± 0.1 | 1.8 ± 0.1 | 1.8 ± 0.1 | 2.0 ± 0.2* |

*Statistically significant difference from the respective control group (p < 0.05). Data are presented as mean ± standard deviation. Methenolone enanthate was administered at 0.5 mg/kg intraperitoneally five times a week for four weeks.

Signaling Pathways

This compound, as an androgen, exerts its effects primarily through the androgen receptor (AR). The following diagram illustrates the general signaling pathway of androgens in skeletal muscle, leading to muscle protein synthesis and hypertrophy.

Caption: Androgen Receptor Signaling Pathway in Skeletal Muscle.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in a rat model.

Experimental Workflow

Caption: Experimental Workflow for a this compound Study in Rats.

Protocol 1: Administration of this compound to Rats

1. Materials:

-

This compound powder

-

Sterile vehicle (e.g., sesame oil, peanut oil)

-

Sterile glass vials

-

Syringes (1 mL) and needles (25-27 gauge for intraperitoneal or intramuscular injection)

-

70% ethanol

-

Analytical balance

2. Preparation of Dosing Solution (Example: 1 mg/mL):

-

In a sterile environment (e.g., laminar flow hood), accurately weigh 10 mg of this compound powder.

-

Aseptically transfer the powder to a sterile glass vial.

-

Add 10 mL of sterile vehicle to the vial.

-

Gently warm the vial and vortex until the powder is completely dissolved.

-

Store the solution at room temperature, protected from light.

3. Administration:

-

Accurately weigh the rat to determine the correct dose volume. For a 0.5 mg/kg dose in a 300g rat, the required dose is 0.15 mg, which corresponds to 0.15 mL of a 1 mg/mL solution.

-

Gently restrain the rat.

-

For intraperitoneal (IP) injection, locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 15-30 degree angle and inject the solution.

-

For intramuscular (IM) injection, the quadriceps or gluteal muscles are common sites.

-

Monitor the animal for any adverse reactions post-injection.

-

Repeat administration as per the experimental design (e.g., five times a week for four weeks).[2]

Protocol 2: Skeletal Muscle Tissue Collection and Processing

1. Euthanasia and Dissection:

-

Euthanize the rat using an IACUC-approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Immediately dissect the hindlimb muscles of interest (e.g., gastrocnemius, soleus, plantaris).

-

Carefully remove connective tissue and weigh the muscles.

-

For histology, embed a portion of the muscle in optimal cutting temperature (OCT) compound and freeze in isopentane cooled by liquid nitrogen. Store at -80°C.

-

For molecular analysis (Western blot, RT-qPCR), snap-freeze the remaining muscle tissue in liquid nitrogen and store at -80°C.

Protocol 3: Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)

1. Cryosectioning and Staining:

-

Cut 10 µm thick cross-sections from the OCT-embedded muscle samples using a cryostat at -20°C.

-

Mount the sections on glass slides.

-

For general morphology and CSA measurement, perform Hematoxylin and Eosin (H&E) staining.

-

For fiber typing, perform immunohistochemistry (IHC) using antibodies against different myosin heavy chain isoforms (e.g., Type I, IIa, IIx, IIb).

2. Image Acquisition and Analysis:

-

Capture images of the stained muscle sections using a light microscope equipped with a digital camera.

-

Use image analysis software (e.g., ImageJ) to manually or semi-automatically outline individual muscle fibers and calculate their cross-sectional area.[5]

-

Measure at least 100-200 fibers per muscle sample to obtain a representative average CSA.[6]

Protocol 4: Western Blot Analysis of Protein Expression

1. Protein Extraction:

-

Homogenize the frozen muscle tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Immunoblotting:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., AR, phosphorylated-mTOR, phosphorylated-S6K1) overnight at 4°C.[7][8]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH, β-actin).

Conclusion